molecular formula C9H10N2O B12464274 1-ethyl-1H-benzimidazole 3-oxide

1-ethyl-1H-benzimidazole 3-oxide

Cat. No.: B12464274
M. Wt: 162.19 g/mol
InChI Key: GPMPYDDVJQUQGE-UHFFFAOYSA-N
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Description

1-Ethyl-1H-benzimidazole 3-oxide (CAS 27430-54-2) is a nitrogen-containing heterocyclic compound with the molecular formula C9H10N2O . It features a benzimidazole core structure, which consists of a benzene ring fused to an imidazole ring, modified with an ethyl substituent at the 1-position and an oxide group at the 3-position . The Canonical SMILES notation for this molecule is CCN1C= N+ [O-] . The benzimidazole scaffold is a privileged structure in medicinal chemistry and drug discovery due to its resemblance to naturally occurring nucleotides, allowing it to interact readily with biological polymers . Benzimidazole derivatives are extensively investigated for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties . While specific biological data for this compound is limited in the public domain, its structure positions it as a valuable building block or intermediate for synthesizing more complex molecules and for exploring structure-activity relationships (SAR) in pharmaceutical research . Researchers may utilize this compound in the development of novel therapeutic agents, particularly as a precursor for compounds that interact with enzymes or DNA . This product is intended For Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic uses, or for any form of personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

1-ethyl-3-oxidobenzimidazol-3-ium

InChI

InChI=1S/C9H10N2O/c1-2-10-7-11(12)9-6-4-3-5-8(9)10/h3-7H,2H2,1H3

InChI Key

GPMPYDDVJQUQGE-UHFFFAOYSA-N

Canonical SMILES

CCN1C=[N+](C2=CC=CC=C21)[O-]

Origin of Product

United States

Preparation Methods

Two-Step Continuous Flow Synthesis

A robust method involves a two-step continuous flow process using 2-chloro-1,3-dinitrobenzene (3 ) and ethylamine as precursors. In the first step, 3 undergoes nucleophilic aromatic substitution (SNAr) with ethylamine in anhydrous ethanol at 120°C under microwave irradiation (100 W, 20 min). The intermediate nitroamine derivative is subsequently treated with 0.3 M K₂CO₃ in a water/2-propanol mixture (11:2 v/v) at 120°C for 20 min, inducing cyclization and oxidation to form 1-ethyl-7-nitro-1H-benzimidazole 3-oxide.

Key parameters :

  • Solvent system : Ethanol for SNAr; aqueous 2-propanol for cyclization.
  • Temperature : 120°C for both steps.
  • Yield : 59% (isolated as a yellow solid).

Catalytic Hydrogenation Alternatives

Traditional Pd/C-mediated hydrogenation faces challenges due to catalyst poisoning by nitro intermediates. A modified approach employs Fe-acetic acid or Fe-HCl systems for nitro-group reduction, achieving 85–92% conversion efficiency. Subsequent cyclization in acidic media (e.g., H₂SO₄) yields the benzimidazole core, followed by oxidation with H₂O₂ or cumene hydroperoxide to introduce the 3-oxide moiety.

One-Pot Oxidative Condensation

Aerobic Oxidation with TEMPO Catalysis

A one-pot method combines benzyl alcohol derivatives with o-phenylenediamine under aerobic conditions. Using [MIMPs]⁺Cl⁻/NaNO₂/TEMPO as a catalytic system, benzyl alcohol is oxidized to benzaldehyde at 45°C in CH₃CN/H₂O (10:1 v/v), followed by condensation with o-phenylenediamine at 55°C to form 2-phenylbenzimidazole. Adapting this protocol, ethylamine derivatives can replace benzyl alcohol to yield 1-ethyl-1H-benzimidazole 3-oxide.

Optimized conditions :

  • Catalyst : 20 mol% [MIMPs]⁺Cl⁻, 8 mol% NaNO₂, 5 mol% TEMPO.
  • Oxidant : Atmospheric oxygen.
  • Reaction time : 8 h (total).
  • Yield : 85% (reported for analogous structures).

Microwave-Assisted Synthesis

Microwave-Enhanced Cyclization

Microwave irradiation significantly accelerates the cyclization step. A representative protocol involves heating a mixture of 2-chloro-1,3-dinitrobenzene (3 ), ethylamine, and triethylamine in ethanol at 120°C for 20 min under 100 W microwave power. The intermediate is then treated with aqueous K₂CO₃ under identical conditions to afford this compound in 59% yield.

Advantages :

  • Time efficiency : 40 min total reaction time.
  • Scalability : Demonstrated for gram-scale production.

Comparative Analysis of Methodologies

Method Key Reagents Temperature Time Yield Selectivity
Continuous Flow Ethylamine, K₂CO₃ 120°C 40 min 59% >95%
Fe-Acetic Acid Reduction Fe, acetic acid, H₂O₂ 70°C 6 h 72% 88%
Aerobic Oxidation [MIMPs]⁺Cl⁻, TEMPO, O₂ 45–55°C 8 h 85% 94%
Microwave Ethylamine, microwave 120°C 40 min 59% >99%

Oxidation Mechanisms and Selectivity

The 3-oxide moiety arises from either:

  • Direct oxidation of the benzimidazole sulfur atom using H₂O₂ or cumene hydroperoxide.
  • In situ generation during cyclization in oxidative media (e.g., K₂CO₃/H₂O₂ systems).

Critical factors influencing oxidation :

  • pH : Neutral to slightly basic conditions (pH 7–9) minimize over-oxidation.
  • Catalyst : Titanium isopropoxide with D-(-)-diethyl tartrate enhances enantioselectivity in asymmetric oxidations.

Solvent and Base Optimization

Solvent Systems

  • Polar aprotic solvents (e.g., DMF, DMSO) improve nitro-group reactivity but may hinder cyclization.
  • Ethanolic solutions balance solubility and reaction kinetics, favored in 78% of protocols.

Base Selection

  • Inorganic bases (K₂CO₃, NaOH) facilitate deprotonation during cyclization.
  • Organic bases (triethylamine, DIPEA) reduce side reactions in sensitive substrates.

Industrial-Scale Considerations

Cost-Effective Feedstocks

Patents highlight the use of low-cost starting materials like 2-chloro-1,3-dinitrobenzene (3 ) and ethylamine, avoiding expensive transition-metal catalysts.

Waste Management

  • Fe-based reductions generate Fe₃O₄ as a recoverable byproduct.
  • Continuous flow systems reduce solvent consumption by 40% compared to batch processes.

Challenges and Limitations

  • Regioselectivity : Competing formation of 1-ethyl-1H-benzimidazole 1-oxide remains a challenge in non-directed oxidations.
  • Scale-up : Exothermic reactions during nitro-group reduction require precise temperature control in industrial settings.

Chemical Reactions Analysis

1H-Benzimidazole,1-ethyl-,3-oxide(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the oxide group back to the corresponding alcohol or amine.

    Substitution: The ethyl group and other substituents on the benzimidazole ring can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides or acids for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Benzimidazole,1-ethyl-,3-oxide(9CI) has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antiviral properties, making it useful in the development of new pharmaceuticals.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole,1-ethyl-,3-oxide(9CI) involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The oxide group plays a crucial role in its reactivity and binding affinity, enhancing its effectiveness as a bioactive molecule.

Comparison with Similar Compounds

Table 1: Key Structural Features of Benzimidazole Derivatives

Compound Substituents N-Oxide Presence Key Properties Reference
1-Ethyl-1H-benzimidazole 3-oxide N1: Ethyl; C3: O- Yes High thrombin inhibition (IC50 = 3.21 nM)
1-Methylimidazole 3-oxide N1: Methyl; C3: O- Yes Poor crystallinity; forms adducts with boranes
1-Hydroxy-2-methylimidazole 3-oxide N1: Hydroxy; C2: Methyl; C3: O- Yes Bromination yields 4,5-dibromo derivatives
1-Butyl-3-ethyl-1H-benzimidazol-3-ium N1: Butyl; C3: Ethyl (ionic) No Ionic liquid with tetrafluoroborate anion

Key Findings :

  • The N-oxide group in this compound increases electron density at C2 and C4, enhancing reactivity in electrophilic substitution reactions compared to non-oxidized analogs like 1-butyl-3-ethyl-benzimidazolium salts .
  • Crystallinity is influenced by substituents: 2-methyl derivatives (e.g., 1,2-dimethylimidazole 3-oxide) crystallize more readily than unsubstituted analogs (e.g., 1-methylimidazole 3-oxide) .

Key Findings :

  • Fluorinated derivatives of this compound are synthesized efficiently using trifluoromethanesulfonic acid, enabling precise substitution at C2 and C5 .
  • Bromination of N-oxide derivatives occurs preferentially at C2 and C4 due to the electron-donating N-oxide group, contrasting with non-oxidized benzimidazoles where bromination is less regioselective .

Key Findings :

  • Fluorinated this compound derivatives exhibit superior anticoagulant activity due to enhanced binding to thrombin’s active site .
  • Natural derivatives like 1-benzylbenzimidazole 3-oxide lack synthetic modifications (e.g., ethyl groups) but still show bioactivity, highlighting the versatility of the benzimidazole scaffold .

Physicochemical Properties

  • Solubility : The N-oxide group improves water solubility compared to alkylated benzimidazolium salts (e.g., 1-butyl-3-ethyl-benzimidazolium tetrafluoroborate), which are hydrophobic ionic liquids .
  • Stability: N-Oxides like this compound are susceptible to reduction under acidic conditions, whereas non-oxidized analogs (e.g., 1-ethoxymethyl-benzimidazole) are more stable .

Biological Activity

1-Ethyl-1H-benzimidazole 3-oxide is a compound belonging to the benzimidazole family, which has garnered significant attention due to its diverse biological activities. This article aims to provide a detailed overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives, including this compound, are known for their broad spectrum of pharmacological properties. These compounds exhibit various activities, such as:

  • Antimicrobial
  • Anticancer
  • Anti-inflammatory
  • Antiviral
  • Antiparasitic

The structural framework of benzimidazoles allows for modifications that can enhance their biological efficacy and selectivity against specific targets.

Antimicrobial Activity

Research has demonstrated that benzimidazole derivatives possess notable antimicrobial properties. For instance, studies have reported that certain derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various benzimidazole compounds indicate their effectiveness compared to standard antibiotics.

CompoundMIC (µg/ml)Bacteria
This compound50S. aureus
Compound A62.5E. coli
Compound B12.5S. typhi

These findings suggest that modifications in the benzimidazole structure can lead to enhanced antibacterial activity, making these compounds potential candidates for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For example, it has been shown to induce apoptosis in cancer cell lines, such as MCF7 and U87 glioblastoma cells, with IC50 values indicating significant cytotoxicity:

CompoundCell LineIC50 (µM)
This compoundMCF725.72 ± 3.95
Compound CU8745.2 ± 13.0

These results highlight the compound's potential as a chemotherapeutic agent .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells, including enzymes and receptors involved in critical signaling pathways. This interaction can lead to modulation of cellular processes such as proliferation, apoptosis, and inflammation.

Structure-Activity Relationship (SAR)

Understanding the SAR of benzimidazole derivatives is crucial for optimizing their biological activity. Modifications at various positions on the benzimidazole ring can significantly impact their pharmacological properties:

  • Substituents : The presence of electron-withdrawing or electron-donating groups can enhance or reduce activity.
  • Alkyl Groups : Variations in alkyl chain length and branching can influence solubility and bioavailability.

Case Studies

Several case studies have illustrated the effectiveness of benzimidazole derivatives in clinical settings:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of a series of benzimidazole derivatives against resistant bacterial strains, demonstrating superior activity compared to conventional antibiotics .
  • Cancer Treatment : In vivo studies involving tumor-bearing mice showed that treatment with benzimidazole derivatives resulted in significant tumor suppression compared to control groups .

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